3'-O-Methoxyethyl-5-Methyluridine-2'-Phosphoramidite, commonly referred to as 3'-O-MOE-5MeU-2'-phosphoramidite, is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound features a methoxyethyl group at the 2' position and a methyl group at the 5' position, which enhances its stability and resistance to nucleolytic degradation. The compound is particularly valuable in the development of RNA-based therapeutics and diagnostics due to its improved properties over unmodified nucleotides.
This compound can be synthesized from commercially available precursors and is often produced by chemical suppliers specializing in nucleic acid synthesis, such as Glen Research and AxisPharm. The chemical formula for 3'-O-MOE-5MeU-2'-phosphoramidite is , with a molecular weight of approximately 818.89 g/mol .
The synthesis of 3'-O-MOE-5MeU-2'-phosphoramidite typically involves several key steps:
The reaction conditions often involve the use of activators such as tetrazole or other weak acids to facilitate nucleophilic attack on the phosphorus center during oligonucleotide synthesis. The efficiency of these reactions can be optimized by adjusting factors such as temperature, solvent, and concentration .
The molecular structure of 3'-O-MOE-5MeU-2'-phosphoramidite includes:
This structure contributes to its enhanced stability and resistance to enzymatic degradation compared to unmodified nucleotides .
3'-O-MOE-5MeU-2'-phosphoramidite primarily participates in:
The coupling efficiency and yield can be influenced by factors such as the choice of activator, reaction time, and temperature. Typical yields for these reactions can exceed 95% under optimized conditions .
The mechanism by which 3'-O-MOE-5MeU-2'-phosphoramidite acts involves:
Studies have shown that oligonucleotides synthesized using this phosphoramidite exhibit significantly improved resistance to enzymatic degradation compared to those synthesized with unmodified nucleotides .
While specific physical properties like melting point or boiling point are not widely reported for this compound, it is known to be stable under typical laboratory conditions when stored at low temperatures (-20 °C) .
Key chemical properties include:
Relevant data indicate that this compound maintains integrity during prolonged storage when properly handled .
3'-O-MOE-5MeU-2'-phosphoramidite has several scientific uses:
The development of chemically modified nucleotide building blocks represents a cornerstone in advancing oligonucleotide-based therapeutics, with 3'-O-MOE-5MeU-2'-phosphoramidite serving as a structurally specialized monomer for precision synthesis. This compound (CAS: 1452849-90-9) features a dual-modification architecture combining a 5-methyluridine base with a 3'-O-methoxyethyl (MOE) ribose modification, creating a phosphoramidite reagent designed for automated solid-phase oligonucleotide synthesis [5] [8]. Functionally, it enables the site-specific incorporation of stability-enhancing modifications into therapeutic oligonucleotides, particularly at terminal and internal positions where exonuclease degradation commonly initiates. The strategic placement of the MOE group at the 3'-position provides significant resistance to nucleolytic degradation while maintaining favorable hybridization properties essential for target engagement [4] [6]. This molecular engineering approach addresses fundamental pharmacological challenges in nucleic acid therapeutics, including plasma stability, tissue distribution, and duration of action, making it particularly valuable for developing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) with improved therapeutic profiles [2] [9].
The development of 2'-modified RNA analogs has followed a therapeutic optimization trajectory spanning over three decades, beginning with foundational modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) nucleotides in the late 1980s [7]. These first-generation modifications demonstrated the profound impact of ribose engineering on oligonucleotide pharmacology but exhibited limitations in binding affinity and nuclease resistance. The subsequent introduction of 2'-O-methoxyethyl (MOE) chemistry in the mid-1990s represented a significant therapeutic advancement due to its superior biophysical and pharmacokinetic properties [9]. The MOE modification originated from systematic structure-activity relationship studies exploring ethylene glycol derivatives attached to the 2'-oxygen, which demonstrated an optimal balance of increased nuclease resistance and enhanced target affinity while maintaining favorable toxicity profiles [2].
Table 1: Evolution of 2'-Modified Phosphoramidites in Therapeutics
Generation | Time Period | Key Modifications | Therapeutic Advantages | Limitations Addressed |
---|---|---|---|---|
First-Generation | Late 1980s-1990s | 2'-OMe, 2'-F | Initial nuclease resistance | Limited binding affinity, moderate stability |
Second-Generation | Mid 1990s-2000s | 2'-MOE, LNA | Enhanced target affinity, improved pharmacokinetics | Suboptimal tissue distribution, manufacturing complexity |
Third-Generation | 2010s-Present | Constrained MOE (cMOE), 2'-MOE with novel backbones | Superior tissue penetration, extended duration | Metabolic stability, synthetic scalability |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3